molecular formula C27H22N2O3S B11393516 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11393516
M. Wt: 454.5 g/mol
InChI Key: DVSZRSZQXOECCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines a thiazole ring, a benzopyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzopyran moiety, and finally, the formation of the carboxamide group. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis process is crucial for commercial applications, and optimization of reaction parameters such as temperature, pressure, and reagent concentrations is essential.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and various alkyl halides are employed under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate protein-protein interactions and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its combination of a thiazole ring and a benzopyran ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C27H22N2O3S/c1-17-7-9-18(10-8-17)13-22-16-28-27(33-22)29-25(30)20-11-12-23-21(14-20)15-24(32-26(23)31)19-5-3-2-4-6-19/h2-12,14,16,24H,13,15H2,1H3,(H,28,29,30)

InChI Key

DVSZRSZQXOECCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.